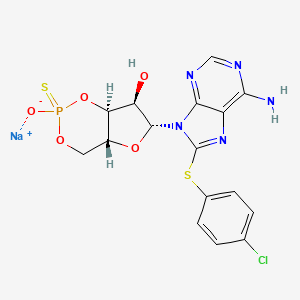

Rp-8-CPT-cAMPS

Descripción general

Descripción

Rp-8-CPT-cAMPS is a cyclic adenosine monophosphate (cAMP) analog that has been extensively used in scientific research as a tool to study cAMP-dependent signaling pathways. It is a potent and selective antagonist of protein kinase A (PKA), which plays a critical role in regulating various cellular processes, including metabolism, gene expression, and cell proliferation.

Aplicaciones Científicas De Investigación

Rp-8-CPT-cAMPS: Un análisis completo de las aplicaciones de investigación científica

Inhibición de la fosforilación inducida por PKA: this compound se utiliza comúnmente para inhibir la fosforilación estimulada por la proteína quinasa dependiente de AMP cíclico (PKA). Esta aplicación es crucial en estudios donde la eliminación de la fosforilación estimulada por el primer mensajero es necesaria .

Especificidad para las isoformas de PKA: Este compuesto selecciona preferentemente el sitio A de RI sobre el sitio A de RII y favorece el sitio B de RII sobre el sitio B de RI, lo que lo convierte en una herramienta valiosa para diseccionar los roles de las diferentes isoformas de PKA en los procesos celulares .

Resistencia a las fosfodiesterasas: this compound es resistente a las fosfodiesterasas dependientes de nucleótidos cíclicos de mamíferos, lo que lo convierte en un análogo estable para experimentos donde se desea una inhibición prolongada de PKA .

Lipofilia y permeabilidad de la membrana: Debido a su naturaleza lipofílica, this compound puede permear fácilmente las membranas celulares, facilitando su uso en ensayos celulares donde se requiere el acceso intracelular .

Modulación de las vías de señalización de cAMP: Este análogo se puede utilizar para modular las vías de señalización de cAMP, proporcionando información sobre la compleja regulación de las respuestas celulares mediadas por cAMP .

Estudio de complejos multiproteicos: this compound sirve como una herramienta para estudiar el funcionamiento de los complejos multiproteicos sensibles a cAMP, lo que ayuda a comprender su papel en varias vías de señalización .

Para obtener información técnica más detallada y una lista de referencias actualizada, puede consultar los recursos proporcionados por el Instituto de Ciencias de la Vida BIOLOG y otras publicaciones científicas.

Mecanismo De Acción

Biochemical Pathways

The primary pathway affected by Rp-8-CPT-cAMPS is the cAMP signaling pathway. By inhibiting PKA, this compound disrupts the normal functioning of this pathway. This can have various downstream effects, depending on the specific cellular context. For instance, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and largely reduce VASP phosphorylation by forskolin and fenoterol .

Result of Action

The molecular and cellular effects of this compound action are largely dependent on the specific cellular context. In one study, this compound was found to reduce GTP-loading of Rap1 by both 8-pCPT-2’-O-Me-cAMP and 6-Bnz-cAMP . It also largely diminishes the augmentation of bradykinin-induced IL-8 release by the PKA activator 6-Bnz-cAMP and the Epac activator 8-pCPT-2’-O-Me-cAMP .

Análisis Bioquímico

Biochemical Properties

Rp-8-CPT-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the cAMP-dependent protein kinase type I and type II . The nature of these interactions is inhibitory, as this compound prevents the kinase holoenzyme from dissociation and thus from activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of cAMP-dependent protein kinases, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, specifically the regulatory subunit of PKA. It inhibits enzyme activation and changes in gene expression by preventing the dissociation of the kinase holoenzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of cAMP-dependent protein kinases .

Metabolic Pathways

This compound is involved in the cAMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, inhibiting their activation and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Due to its lipophilic nature, it is likely to permeate cell membranes easily .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role in inhibiting cAMP-dependent protein kinases, it is likely to be found wherever these enzymes are present within the cell .

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

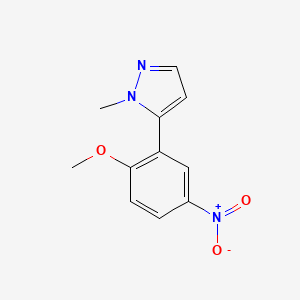

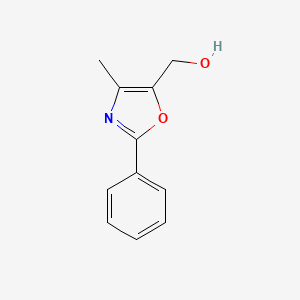

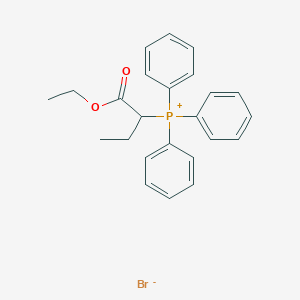

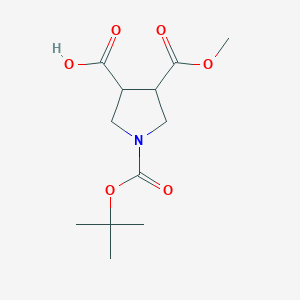

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)